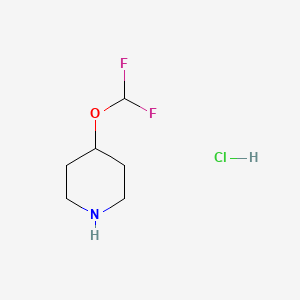

4-(Difluoromethoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQMMRGXWRCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-16-2 | |

| Record name | Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-(Difluoromethoxy)piperidine hydrochloride CAS number and properties

An In-Depth Technical Guide to 4-(Difluoromethoxy)piperidine Hydrochloride: A Key Building Block for Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern therapeutic design. The difluoromethoxy group, in particular, offers a unique constellation of properties that can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. When coupled with the privileged piperidine scaffold, the resulting building block, This compound (CAS Number: 1630907-16-2), emerges as a valuable tool for crafting next-generation therapeutics.[1][2]

This technical guide provides a comprehensive overview of this compound, synthesizing its chemical properties, plausible synthetic strategies, and its significant potential in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and field-proven applications of related structures, aiming to empower researchers in their quest for novel and effective drug candidates.

PART 1: Core Physicochemical and Structural Characteristics

This compound is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of the difluoromethoxy (-OCHF₂) group is critical; it often acts as a bioisosteric replacement for other functional groups, such as a methoxy or hydroxyl group, while conferring distinct electronic and metabolic advantages. The piperidine ring itself is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for appending other pharmacophoric elements.[3][4]

Key Properties Summary

A compilation of the core identifying and physical properties of this compound is presented below. This data is essential for reaction planning, analytical characterization, and material handling.

| Property | Value | Source(s) |

| CAS Number | 1630907-16-2 | [1][2] |

| Molecular Formula | C₆H₁₂ClF₂NO | [1][2] |

| Molecular Weight | 187.61 g/mol | [1][2] |

| Synonyms | 4-(DIFLUOROMETHOXY)PIPERIDINE HCL, Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | [2] |

| Typical Purity | ≥97% | [1] |

| Storage Conditions | Room Temperature / Inert atmosphere, store in freezer (-20°C) | [1] |

PART 2: Synthesis Strategy and Mechanistic Rationale

While specific, detailed experimental procedures for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and robust synthetic route can be designed based on well-established methodologies in fluorine chemistry and heterocyclic synthesis. The following proposed workflow starts from a common commercially available precursor, 4-hydroxypiperidine.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key stages:

-

Nitrogen Protection: The secondary amine of the piperidine ring must be protected to prevent it from interfering with the subsequent difluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal.

-

Difluoromethylation: The core transformation involves the conversion of the hydroxyl group to the desired difluoromethoxy ether. This is typically achieved using a difluoromethylating agent under basic conditions.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Caption: Proposed synthetic workflow for this compound.

Experimental Causality and Protocol Considerations

-

Step 1 (Protection): The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for amine protection. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) with a mild base such as triethylamine (Et₃N) to neutralize the acid byproduct. The choice of the Boc group is strategic; it is robust enough to withstand the strongly basic conditions of the subsequent step.

-

Step 2 (Difluoromethylation): This is the most critical step. The hydroxyl group of N-Boc-4-hydroxypiperidine is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. This generates a nucleophilic alkoxide. This alkoxide then reacts with a suitable difluoromethyl source. While chlorodifluoromethane (Freon-22) has been used historically, modern, safer alternatives like TMS-CF₂H (Difluoromethyl)trimethylsilane) activated by a fluoride source are often preferred. The causality is clear: a potent nucleophile is required to attack the electrophilic "CHF₂" synthon. Rigorously anhydrous conditions are paramount to prevent quenching the base and alkoxide intermediate.

-

Step 3 (Deprotection): The Boc group is exquisitely sensitive to strong acid. Treatment with a solution of hydrochloric acid, such as 4M HCl in dioxane or ethereal HCl, efficiently cleaves the Boc group, liberating the free amine. The reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of tert-butyl cation (which is trapped as isobutylene and t-butanol) and carbon dioxide. The piperidine nitrogen is protonated in situ by the excess HCl, directly yielding the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation and purification.

PART 3: Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a molecular building block. The difluoromethoxy group is not merely a placeholder; it is a strategic modulator of key drug-like properties.

The Role of the Difluoromethoxy Group

The -OCHF₂ group is a powerful bioisostere for hydroxyl (-OH), methoxy (-OCH₃), and thiol (-SH) groups. Its unique properties include:

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and oral bioavailability.

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated or methoxy-substituted counterparts. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.

-

Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity (logP) compared to a hydroxyl group but is considered a "lipophilic hydrogen bond donor," allowing it to participate in unique interactions with protein targets. This modulation can fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Scaffold for Biologically Active Agents

Fluorinated piperidine scaffolds are integral to numerous classes of therapeutic agents. While specific drugs containing the 4-(difluoromethoxy)piperidine fragment are not yet prevalent in the public domain, its structural similarity to other building blocks used in active research programs points to its high potential. For instance, related 4,4-difluoropiperidine derivatives have been synthesized and characterized as potent and highly selective antagonists for the Dopamine D4 receptor, a target of interest for treating the side effects of Parkinson's disease therapy.[5][6] The piperidine nitrogen serves as a key attachment point for building out the rest of the molecule to achieve the desired pharmacophore.

Caption: Logical workflow for incorporating the building block into a drug candidate.

PART 4: Safety, Handling, and Storage

Scientific integrity demands a cautious approach to handling any chemical reagent, especially when comprehensive toxicological data is not available.

-

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or powder.

-

Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage in a freezer under an inert atmosphere to ensure long-term stability.[8]

-

Conclusion

This compound represents more than just another chemical in a catalog. It is an enabling tool for medicinal chemists, offering a pre-packaged combination of a privileged pharmaceutical scaffold and a powerful bioisosteric group. Its strategic use can lead to the discovery of drug candidates with enhanced metabolic stability, optimized physicochemical properties, and improved target affinity. By understanding its properties, plausible synthesis, and potential applications, researchers are better equipped to leverage this valuable building block in the development of innovative therapeutics to address unmet medical needs.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1630907-16-2|this compound|BLD Pharm [bldpharm.com]

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)piperidine Hydrochloride

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for interacting with biological targets.[1][2] The strategic incorporation of fluorine into drug candidates has become a powerful tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest as it acts as a bioisostere for hydroxyl or methoxy groups while offering unique electronic properties and resistance to metabolic degradation. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a valuable building block for researchers, scientists, and drug development professionals aiming to leverage these advantages in novel therapeutic agents.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is most effectively approached through a multi-step sequence starting from commercially available materials. The core of this strategy involves the protection of the reactive secondary amine, the crucial difluoromethylation of a hydroxyl group, and a final deprotection/salt formation step.

Retrosynthetic Analysis

A retrosynthetic view deconstructs the target molecule to reveal a logical synthetic pathway. The hydrochloride salt can be formed in the final step from the freebase. The key C-O bond of the difluoromethyl ether points to a difluoromethylation reaction of an alcohol. This alcohol is situated on a piperidine ring, whose nitrogen atom must be protected to prevent it from interfering with the difluoromethylation reagents. This leads back to the readily available N-Boc-4-hydroxypiperidine.

Caption: Retrosynthetic pathway for the target compound.

Rationale for Experimental Choices

-

Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, which would lead to undesired side reactions with electrophilic difluoromethylating agents. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection. Its introduction is high-yielding under mild conditions, and more importantly, it is stable to the basic or weakly acidic conditions often employed for O-difluoromethylation.[5]

-

O-Difluoromethylation: The transformation of an alcohol to a difluoromethyl ether is the pivotal step. While several methods exist, using a difluorocarbene source like (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) offers a practical and efficient route.[6][7] This reagent is commercially available and reacts under mild conditions with a suitable activator, providing good yields for secondary alcohols. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the alcohol.[6][7]

-

Deprotection and Salt Formation: The Boc group is readily cleaved under strong acidic conditions. Using a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether serves the dual purpose of removing the Boc protecting group and precipitating the final product as its stable and easily handled hydrochloride salt.[8]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with expected observations and in-process checks.

Overall Synthetic Workflow

Caption: Step-by-step synthetic workflow diagram.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq). Dissolve it in a suitable solvent mixture such as tetrahydrofuran (THF) and water (1:1).

-

Base Addition: Add a base like sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until partially dissolved.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the THF under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product is often a colorless oil or white solid of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Step 2: Synthesis of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate

-

Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent like a 1:1 mixture of dichloromethane (CH₂Cl₂) and water.[7]

-

Reagent Addition: Add potassium acetate (KOAc, 4.0 eq) as a mild base activator, followed by (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 eq).[7]

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the product as a colorless oil.

Step 3: Synthesis of this compound

-

Setup: Dissolve the purified tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or diethyl ether.

-

Acidification: Cool the solution to 0 °C. Slowly add a solution of 4 M HCl in 1,4-dioxane (5.0 eq).

-

Reaction & Precipitation: Stir the reaction at room temperature for 2-4 hours. A white precipitate should form.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to afford the final product, this compound.[9]

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Analytical workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected data for the successful characterization of this compound (Molecular Formula: C₆H₁₂ClF₂NO, Molecular Weight: 187.62 g/mol ).[10]

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~6.5 ppm (t, J ≈ 74 Hz, 1H) | The proton on the difluoromethoxy group (-OCH F₂) appears as a characteristic triplet due to coupling with the two fluorine atoms. |

| ~3.0-3.5 ppm (m, 4H) | Protons on carbons adjacent to the nitrogen (C2-H , C6-H ). | ||

| ~4.0-4.2 ppm (m, 1H) | Proton on the carbon bearing the difluoromethoxy group (C4-H ). | ||

| ~1.8-2.2 ppm (m, 4H) | Protons on carbons C3 and C5. | ||

| ¹³C NMR | Chemical Shift (δ) | ~115 ppm (t, J ≈ 240 Hz) | The carbon of the difluoromethoxy group (-OC F₂H) shows a large coupling constant with the two fluorine atoms. |

| ~75 ppm (t, J ≈ 25 Hz) | The piperidine carbon attached to the ether oxygen (C4). | ||

| ~42 ppm | Carbons adjacent to the nitrogen (C2, C6). | ||

| ~30 ppm | Carbons C3 and C5. | ||

| ¹⁹F NMR | Chemical Shift (δ) | ~ -80 to -90 ppm (d, J ≈ 74 Hz) | The two equivalent fluorine atoms (-OCF₂ H) appear as a doublet due to coupling with the single proton. |

| Mass Spec (ESI+) | m/z | ~152.09 | Corresponds to the [M+H]⁺ of the free base (C₆H₁₁F₂NO). |

| FT-IR | Wavenumber (cm⁻¹) | 3000-2800 cm⁻¹ | C-H stretching. |

| 2800-2400 cm⁻¹ | N-H stretching from the ammonium salt (R₂NH₂⁺). | ||

| 1200-1000 cm⁻¹ | Strong C-O and C-F stretching bands. |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[11]

-

Reagent Handling:

-

TMSCF₂Br is moisture-sensitive and should be handled under an inert atmosphere.

-

Solutions of HCl in dioxane are corrosive and should be handled with care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound, a high-value building block for drug discovery. By understanding the rationale behind each synthetic step and employing a thorough characterization strategy, researchers can confidently produce and validate this compound for incorporation into advanced medicinal chemistry programs. The strategic use of fluorination, as exemplified by the difluoromethoxy group, continues to be a critical tool in the development of next-generation therapeutics.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 6. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. capotchem.cn [capotchem.cn]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

4-(Difluoromethoxy)piperidine hydrochloride molecular weight and formula

Technical Guide: 4-(Difluoromethoxy)piperidine Hydrochloride

An In-depth Analysis for Chemical and Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1630907-16-2), a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a representative synthetic pathway, discuss standard analytical validation techniques, and explore its strategic applications as a building block in modern pharmaceutical design. This document is intended for scientists and technical professionals, offering field-proven insights into the handling, characterization, and utility of this valuable chemical intermediate.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological properties. The difluoromethoxy group (-OCHF₂) in particular, has emerged as a valuable bioisostere for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH) moieties. Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity by altering local electronic environments and pKa.

This compound combines this strategic functional group with the piperidine ring, a prevalent scaffold in numerous central nervous system (CNS) active agents and other therapeutics. As a hydrochloride salt, the compound offers improved handling and solubility characteristics compared to its free base form. This guide serves to consolidate the known properties and project the scientific utility of this important building block.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1630907-16-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClF₂NO | [1][3][4] |

| Molecular Weight | 187.61 g/mol | [1][3] |

| Synonyms | 4-(DIFLUOROMETHOXY)PIPERIDINE HCL, Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | [3] |

| Typical Purity | ≥97% | [1][2] |

| MDL Number | MFCD27920321 | [1][2][4] |

| Storage Conditions | Varies by supplier; Room Temperature[1] or Inert atmosphere, store in freezer, under -20°C[4] |

Note: Researchers should always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate storage and handling information.

Synthesis and Purification: A Representative Pathway

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical and representative synthetic route can be constructed based on established organofluorine chemistry principles. The following workflow illustrates a common approach starting from a commercially available precursor.

Proposed Synthetic Workflow

The conversion of a 4-hydroxypiperidine precursor to the target compound involves three key stages: protection, difluoromethylation, and deprotection followed by salt formation.

References

Literature review on difluoromethoxy-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity and Electronic Effects

The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[3] This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption.[3][4] The Hansch hydrophobicity parameter (π), which measures the lipophilicity of a substituent, illustrates this trend. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.[1]

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[3] This electronic effect can influence the pKa of nearby functional groups, which can be strategically used to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1]

| Functional Group | Hansch Hydrophobicity Parameter (π) | Hammett Sigma Constant (σp) |

| Methoxy (-OCH₃) | -0.02 | -0.27 |

| Difluoromethoxy (-OCF₂H) | +0.63 | +0.14 |

| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 |

Note: These are representative values to illustrate the trend. Actual values can vary depending on the molecular context.

A Unique Hydrogen Bond Donor

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[1][6] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). The difluoromethyl group in difluoromethyl anisoles has been found to have an A value in the range of 0.085-0.126, indicating it acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[5][7][8] This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1][5][7]

Role in Drug Design and Development

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.[1]

Bioisosterism: A Versatile Replacement Strategy

The difluoromethoxy group can act as a bioisostere for several common functional groups:[1]

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1][4]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1][3] It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Caption: Bioisosteric replacement strategies using the difluoromethoxy group.

Enhancing Metabolic Stability

A primary reason for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] Replacing metabolically labile groups, such as a methoxy group prone to O-demethylation, with a difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability.[3]

Synthesis of Difluoromethoxy-Containing Compounds

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[1] Recent advances in visible light photoredox catalysis have also provided milder and more efficient synthetic routes.[9][10]

General Workflow for O-Difluoromethylation

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine

This protocol is a representative example for the synthesis of a difluoromethoxy-containing heteroaromatic compound.

Materials:

-

4-Hydroxypyridine

-

Dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Preparation: In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 equivalent) in DMF.

-

Base Addition: Add cesium carbonate (2.0 equivalents) to the solution.

-

Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (2.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.[1]

In Vitro Metabolic Stability Assays

Assessing the metabolic stability of a difluoromethoxy-containing compound is crucial. This is typically done using in vitro assays with liver microsomes or hepatocytes.[1][3]

Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.[1]

Experimental Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

-

Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint).[3]

Case Studies: Approved Drugs Featuring the Difluoromethoxy Group

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.[3]

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).[3] The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[3] Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Topic: In Silico Docking Studies of 4-(Difluoromethoxy)piperidine Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 4-(Difluoromethoxy)piperidine hydrochloride. Designed for professionals in drug discovery, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices to ensure robust, reproducible, and meaningful results. We will cover the critical preparatory stages for both the ligand and its target protein, detail the docking simulation process, and explore the nuanced interpretation of post-docking data. By integrating established computational techniques with expert insights, this guide serves as an authoritative resource for evaluating the therapeutic potential of this and other novel chemical entities.

Introduction: The Scientific Premise

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a highly versatile building block for therapeutic design.[1] The subject of this guide, this compound, combines this proven scaffold with a difluoromethoxy group. The strategic incorporation of fluorine is a key tactic in modern drug design, often used to enhance metabolic stability, modulate pKa, and improve binding affinity by forming unique non-covalent interactions.

In silico molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3] It is an indispensable tool in early-stage drug discovery, enabling the rapid screening of compounds, prioritization of candidates for synthesis and in vitro testing, and generation of hypotheses about structure-activity relationships (SAR).[3][4] This guide provides the technical details and underlying principles for applying this technique to this compound.

Foundational Stage: Pre-Docking Preparation

The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of any docking prediction is fundamentally dependent on the meticulous preparation of both the ligand and the target protein structures.

Ligand Preparation: Characterizing the Key

The ligand must be represented in a three-dimensional, energetically favorable, and electronically accurate state.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw this compound using chemical sketcher software or download its structure file from a database like PubChem (CAS: 1630907-16-2).[5]

-

Convert to 3D and Add Hydrogens: Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into a 3D structure.[6] It is critical to add hydrogens, as they are often omitted in 2D file formats but are essential for proper charge calculation and hydrogen bonding.[6]

-

Define Protonation State: At a physiological pH of ~7.4, the piperidine nitrogen will be protonated. As the compound is a hydrochloride salt, this protonated state is expected. Ensure the nitrogen atom carries a positive charge. This step is crucial as ionic interactions are among the strongest non-covalent forces in protein-ligand binding.

-

Energy Minimization: The initial 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process relaxes the geometry into a low-energy, more physically realistic conformation.

-

Assign Partial Charges: Calculate and assign partial atomic charges. Gasteiger charges are a common and rapid method suitable for docking studies.[7] These charges are used by the docking software's scoring function to evaluate electrostatic interactions.

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility. The bond between the piperidine ring and the oxygen of the difluoromethoxy group is a key rotatable bond.

-

Save in Required Format: Save the prepared ligand structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).[8]

Causality Behind Experimental Choices:

-

Protonation State: An incorrect protonation state will fundamentally misrepresent the ligand's ability to form salt bridges and hydrogen bonds, leading to flawed docking predictions.

-

Energy Minimization: Starting with a high-energy, strained conformation can prevent the docking algorithm from finding the true binding pose, trapping it in a local energy minimum.

Protein Preparation: Preparing the Lock

The target protein structure must be carefully cleaned and prepared to create a realistic binding environment.

Experimental Protocol: Protein Preparation

-

Obtain Protein Structure: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB).[7] Choose a high-resolution crystal structure (<2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.

-

Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions, unless they are known to be critical for structural integrity or ligand binding (e.g., a key "structural water" that mediates a hydrogen bond bridge).[7] The original co-crystallized ligand must also be removed.

-

Add Hydrogens and Assign Protonation States: As with the ligand, add hydrogen atoms to the protein. The protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) must be correctly assigned for a physiological pH, which can be done using dedicated tools like H++.

-

Assign Partial Charges: Assign partial charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM).

-

Save in Required Format: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).[8]

Trustworthiness: A Self-Validating System To validate your protein preparation and docking parameters, a re-docking experiment is essential. This involves docking the original co-crystallized ligand (that was initially removed) back into the protein's binding site. A successful re-docking is generally defined by a Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the original crystallographic pose. Achieving this provides confidence that your protocol is capable of reproducing a known binding mode.

The Docking Simulation: Predicting the Interaction

This section uses the widely adopted AutoDock Vina as an example, though the core principles apply to other docking programs.[3]

Experimental Workflow: Molecular Docking

Caption: High-level workflow for a molecular docking experiment.

Step-by-Step Docking Protocol

-

Define the Search Space (Grid Box): The grid box is a 3D cube placed over the binding site that defines the search space for the ligand.[7] Its center is typically determined from the coordinates of the co-crystallized ligand or key active site residues. The size should be large enough to fully enclose the binding pocket and allow the ligand to rotate freely.

-

Expert Insight: A grid box that is too large wastes computational time and can lead to non-specific binding predictions. A box that is too small may artificially exclude the correct binding pose.

-

-

Configure Docking Parameters: Create a configuration file that specifies the file paths for the prepared protein and ligand, the grid box center coordinates, and its dimensions.

-

Execute the Docking Run: Launch the docking simulation from the command line using the configuration file. AutoDock Vina uses a sophisticated algorithm to explore various ligand poses and conformations within the grid box, evaluating each with its scoring function.

-

Retrieve Results: The software will output a file containing a set of the top-ranked binding poses (typically 9-10), ordered by their predicted binding affinity scores.

Post-Docking Analysis: From Data to Insight

Raw docking output requires careful scientific interpretation to become meaningful.

Quantitative Analysis: Scores and Poses

The primary output is a table of binding poses and their corresponding scores.

Data Presentation: Example Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| 1 | -9.2 | ASP-189, GLY-216, SER-214 | Salt Bridge, Hydrogen Bond, Hydrophobic |

| 2 | -8.8 | ASP-189, TRP-215 | Salt Bridge, Pi-Alkyl |

| 3 | -8.5 | TYR-99, GLY-216 | Hydrogen Bond, Hydrophobic |

Note: This is example data. Actual results are target-dependent.

-

Binding Affinity: The score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[3] It is crucial to understand that this is not an absolute value but is most powerful for ranking different compounds or poses.

-

Pose Selection: While the top-ranked pose is the most probable, it is essential to visually inspect the top 2-3 poses. Sometimes, a slightly lower-scoring pose may be more chemically reasonable or fit better with known SAR data.

Qualitative Analysis: Visualizing Key Interactions

The true insight comes from visualizing the ligand-protein complex in 3D molecular graphics software like PyMOL or UCSF Chimera.

Logical Relationship: Docking Analysis

Caption: The process of analyzing interactions to form a binding hypothesis.

Look for key interactions involving the moieties of this compound:

-

Salt Bridge: The protonated piperidine nitrogen is a prime candidate to form a strong ionic bond with a negatively charged residue like Aspartate (ASP) or Glutamate (GLU).

-

Hydrogen Bonding: The piperidine N-H group can act as a hydrogen bond donor. The oxygen atom of the difluoromethoxy group can act as a hydrogen bond acceptor.

-

Hydrophobic Interactions: The aliphatic carbons of the piperidine ring can engage in favorable hydrophobic interactions with nonpolar protein residues (e.g., LEU, VAL, ILE, PHE).

-

Halogen Interactions: The two fluorine atoms can participate in favorable dipole-dipole or weak halogen bonding interactions, which can contribute to binding affinity.

Authoritative Grounding & Limitations

Every computational model is an approximation of reality. A senior scientist must acknowledge these limitations to maintain trustworthiness.

-

Protein Flexibility: Standard docking protocols often treat the protein as a rigid structure. In reality, binding sites can adapt to the ligand (an "induced fit"). If flexibility is suspected to be important, more advanced techniques like ensemble docking (docking into multiple protein conformations) or molecular dynamics (MD) simulations should be considered.[3]

-

Scoring Functions: Scoring functions are empirical models designed to be fast, not perfectly accurate. They can struggle with certain interactions and are best used for comparing related compounds rather than for predicting absolute binding affinities.

-

Solvation: The role of water molecules in the binding site is highly simplified. Explicit solvent MD simulations can provide a more accurate assessment of solvation and desolvation energies upon ligand binding.

Conclusion

In silico molecular docking, when performed with the rigor and scientific awareness outlined in this guide, is a powerful tool for interrogating the potential of this compound. It provides a rational, structure-based hypothesis for how this molecule may interact with a biological target. The process—from meticulous preparation and validated docking to careful visual analysis—allows researchers to make informed decisions, prioritize experimental resources, and ultimately accelerate the journey from a promising chemical scaffold to a potential therapeutic agent. The hypotheses generated from these studies must, in turn, be validated through in vitro and in vivo experimentation, closing the loop between computational prediction and biological reality.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. youtube.com [youtube.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Toxicological Assessment of 4-(Difluoromethoxy)piperidine hydrochloride: An In-Depth Technical Guide

This guide provides a comprehensive framework for the preliminary toxicological assessment of the novel compound, 4-(Difluoromethoxy)piperidine hydrochloride. As a fluorinated piperidine derivative, this molecule holds potential for applications in medicinal chemistry, where such scaffolds are valued for their metabolic stability and ability to modulate physicochemical properties.[1][2] However, a thorough understanding of its safety profile is paramount before further development. This document outlines a multi-tiered, data-driven approach, beginning with computational predictions and progressing through targeted in vitro assays to a foundational safety pharmacology evaluation. The causality behind each experimental choice is detailed to provide a robust and scientifically sound assessment.

Compound Profile and Physicochemical Characterization

A foundational understanding of the test article is the first step in any toxicological evaluation.

Chemical Identity:

-

Name: this compound

-

Structure:

-

(A structural diagram would be inserted here in a formal whitepaper)

-

Physicochemical Properties Summary:

| Property | Value/Information | Source |

| Purity | ≥97% | [3] |

| Storage Conditions | Room temperature; Inert atmosphere, store in freezer, under -20°C for long term. | [3][5] |

| Known Toxicological Data | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | - |

| Related Compound Hazards | Structurally similar compounds suggest potential for skin and eye irritation.[6][7] | - |

The difluoromethoxy group is of particular interest. The high strength of the C-F bond can influence metabolic pathways, potentially leading to increased stability or, in some cases, unique metabolic fates that require careful consideration.[8][9]

Tier 1: In Silico Toxicological Prediction

Before embarking on resource-intensive in vitro and in vivo studies, computational toxicology provides a critical, cost-effective initial screen.[10][11] These methods use the compound's chemical structure to predict potential toxicities based on large datasets of known compounds.[12]

Rationale: In silico tools allow for the early identification of potential liabilities, guiding the design of subsequent, more focused biological assays.[13] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by prioritizing candidates with a higher probability of success.[14]

Experimental Workflow: In Silico Assessment

Caption: Workflow for in silico toxicological prediction.

Step-by-Step Protocol:

-

Obtain SMILES String: Convert the chemical structure of 4-(Difluoromethoxy)piperidine into its SMILES (Simplified Molecular Input Line Entry System) format.

-

Utilize QSAR Models: Input the SMILES string into Quantitative Structure-Activity Relationship (QSAR) software such as the OECD QSAR Toolbox or VEGA.[11] These tools compare the molecule to databases of compounds with known toxicological properties to predict endpoints like mutagenicity and carcinogenicity.

-

Employ Expert Systems: Process the structure through rule-based systems like Derek Nexus. These systems identify structural fragments (toxicophores) associated with specific toxicities.

-

Predict ADME Properties: Use platforms like SwissADME or admetSAR to predict Absorption, Distribution, Metabolism, and Excretion properties. Pay close attention to predictions related to hERG channel inhibition and potential metabolic pathways.

-

Synthesize Data: Compile the predictions into a comprehensive report. This report will highlight potential areas of concern that require confirmation through in vitro testing.

Tier 2: In Vitro Toxicology Assessment

In vitro assays are essential for confirming and expanding upon the predictions from in silico models. These tests use cultured cells to evaluate the compound's effects on fundamental biological processes.[15][16] They offer a significant advantage in terms of throughput and cost-effectiveness compared to in vivo studies.[17]

General Cytotoxicity

Rationale: The initial step is to determine the concentration at which the compound causes general cell death. This helps establish a dose range for more specific assays and provides a baseline measure of toxicity.

Recommended Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Step-by-Step Protocol: MTT Assay

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add the compound dilutions to the wells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells using a plate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Organ-Specific Toxicity

Rationale: Drug-induced toxicities are often organ-specific, with the liver and heart being common targets.[15] Early assessment of hepatotoxicity and cardiotoxicity is critical.

Hepatotoxicity Assessment (In Vitro):

-

Assay: Use of primary human hepatocytes or HepG2 cells to assess markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage upon compound exposure.

-

Causality: The liver is the primary site of metabolism for many xenobiotics. Fluorinated compounds can have complex metabolic pathways, making this assessment crucial.[8][9]

Cardiotoxicity Assessment (In Vitro):

-

Assay: hERG (human Ether-à-go-go-Related Gene) safety assay using automated patch-clamp systems.

-

Causality: Blockade of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. This is a mandatory part of preclinical safety assessment for most new chemical entities.[19]

Tier 3: Safety Pharmacology Core Battery

Should the compound show a promising profile in in vitro testing, a preliminary safety pharmacology evaluation is the next logical step. These studies investigate the potential undesirable effects on vital physiological functions.[20][21] The "core battery" focuses on the central nervous, cardiovascular, and respiratory systems.[22][23]

Rationale: The safety pharmacology core battery is a regulatory requirement before first-in-human studies and is designed to identify acute, life-threatening risks.[19]

Experimental Workflow: Safety Pharmacology Core Battery

Caption: Workflow for the safety pharmacology core battery.

Core Components:

-

Central Nervous System (CNS):

-

Methodology: A Functional Observational Battery (FOB) or Irwin test in rodents.

-

Protocol Outline:

-

Administer the compound to the animals.

-

At specified time points (including the time of expected peak plasma concentration), systematically observe the animals for changes in behavior (e.g., alertness, gait), autonomic function (e.g., salivation, pupil size), and neuromuscular function (e.g., grip strength, motor coordination).

-

Score all observations against a baseline.

-

-

-

Cardiovascular System (CVS):

-

Methodology: Telemetered conscious, unrestrained large animal model (e.g., dog or non-human primate).

-

Protocol Outline:

-

Animals are surgically implanted with telemetry devices to continuously monitor cardiovascular parameters.

-

After a recovery period, a dose-escalation study is performed.

-

Continuously record electrocardiogram (ECG), blood pressure, and heart rate before and after compound administration.

-

Analyze the data for any significant changes, particularly in QT interval, heart rate, and blood pressure.

-

-

-

Respiratory System:

-

Methodology: Whole-body plethysmography in conscious rodents.

-

Protocol Outline:

-

Place animals in plethysmography chambers to acclimatize.

-

Administer the test compound.

-

Measure respiratory rate, tidal volume, and minute volume over time.

-

Compare post-dose measurements to pre-dose baseline values.

-

-

Conclusion and Next Steps

This tiered approach, from in silico prediction to in vitro assays and a core safety pharmacology battery, provides a robust framework for the preliminary toxicological assessment of this compound. The data generated will allow for an informed decision on the compound's viability for further development. Negative findings at any stage would trigger a re-evaluation of the compound's structure-toxicity relationship, while a clean profile would provide the necessary confidence to proceed to more extensive regulatory toxicology studies.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1630907-16-2|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pozescaf.com [pozescaf.com]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. instem.com [instem.com]

- 14. labcorp.com [labcorp.com]

- 15. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 16. news-medical.net [news-medical.net]

- 17. kosheeka.com [kosheeka.com]

- 18. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 19. criver.com [criver.com]

- 20. fda.gov [fda.gov]

- 21. Safety Pharmacology - IITRI [iitri.org]

- 22. altasciences.com [altasciences.com]

- 23. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)piperidine Hydrochloride

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, saturated heterocycles like piperidine remain one of the most ubiquitous and privileged structures in pharmaceuticals. The convergence of these two motifs gives rise to building blocks of significant interest, such as 4-(Difluoromethoxy)piperidine hydrochloride.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a valuable building block for researchers, medicinal chemists, and drug development professionals. While extensive experimental data for this specific compound is not widely published, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to provide a robust framework for its application. We will delve into its structural features, predicted physicochemical parameters, a plausible synthetic pathway, and the state-of-the-art experimental protocols for its empirical characterization. This document is designed not merely as a data sheet, but as a practical, in-depth resource grounded in the principles of scientific integrity and experimental causality.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation and development strategies. The following section details the key identifiers and predicted properties of this compound.

Structural and Chemical Identifiers

-

Chemical Name: this compound

-

CAS Number: 1630907-16-2[1]

-

Molecular Formula: C₆H₁₂ClF₂NO[1]

-

Molecular Weight: 187.61 g/mol [1]

-

Structure:

-

SMILES: C1CNCCC1OC(F)F.Cl

-

InChI Key: OELQMMRGXWRCRJ-UHFFFAOYSA-N

-

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];

// Nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C2 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="1.5,0!", fontcolor="#202124"]; C5 [label="C", pos="0,-1.299!", fontcolor="#202124"]; O1 [label="O", pos="0,-2.165!", fontcolor="#EA4335"]; C6 [label="C", pos="0,-3.031!", fontcolor="#202124"]; F1 [label="F", pos="-0.75,-3.464!", fontcolor="#34A853"]; F2 [label="F", pos="0.75,-3.464!", fontcolor="#34A853"]; H_N [label="H⁺", pos="0,1.5!", fontcolor="#202124"]; Cl_ion [label="Cl⁻", pos="2.5,0.866!", fontcolor="#FBBC05"];

// Edges for bonds N1 -- C3; N1 -- C4; C1 -- C3; C1 -- C5; C2 -- C4; C2 -- C5; C5 -- O1; O1 -- C6; C6 -- F1; C6 -- F2; N1 -- H_N [style=dotted]; } Caption: 2D Structure of this compound.

Predicted Physicochemical Data

| Property | Predicted/Estimated Value | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar piperidine hydrochloride salts.[2] |

| Melting Point (°C) | 170 - 200 (decomposition) | Estimated based on related difluoropiperidine hydrochlorides. For instance, 3,3-difluoropiperidine hydrochloride has a melting point of 243-247 °C, while other substituted piperidine hydrochlorides melt in a broad range. The exact value is highly dependent on crystalline form.[2] |

| Aqueous Solubility | High | The hydrochloride salt form significantly enhances water solubility compared to the free base due to the ionic nature of the molecule.[2] |

| pKa (Conjugate Acid) | 8.5 - 9.5 | The basicity of the piperidine nitrogen is expected to be slightly reduced by the electron-withdrawing effect of the difluoromethoxy group compared to unsubstituted piperidine (pKa ~11). This range is typical for fluorinated piperidine derivatives.[2] |

| logP (Octanol/Water) | 1.2 (for free base) | The predicted XlogP for the free base is 1.2, indicating moderate lipophilicity.[3] The difluoromethoxy group increases lipophilicity compared to a hydroxyl group but less so than a trifluoromethoxy group. |

Synthesis and Purification

A practical, multi-step synthesis for this compound can be conceptualized starting from commercially available N-Boc-4-hydroxypiperidine. The following proposed pathway leverages established methodologies for difluoromethylation and deprotection.

// Nodes start [label="N-Boc-4-hydroxypiperidine"]; step1 [label="Difluoromethylation\n(e.g., with TMSCF₂H / NaI, Na₂S₂O₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="N-Boc-4-(difluoromethoxy)piperidine"]; step2 [label="Boc Deprotection\n(HCl in Dioxane or Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="4-(Difluoromethoxy)piperidine\n(Free Base)"]; step3 [label="Salt Formation\n(HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="4-(Difluoromethoxy)piperidine\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; product -> step3; step3 -> final_product; } Caption: Proposed Synthetic Workflow for 4-(Difluoromethoxy)piperidine HCl.

Step-by-Step Synthetic Protocol (Proposed)

-

Difluoromethylation of N-Boc-4-hydroxypiperidine:

-

To a solution of N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., DMF/H₂O), add sodium iodide (NaI) and sodium dithionite (Na₂S₂O₄).

-

Cool the mixture in an ice bath and add a difluoromethylating agent, such as (Difluoromethyl)trimethylsilane (TMSCF₂H), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Perform an aqueous workup and extract the product, N-Boc-4-(difluoromethoxy)piperidine, with an organic solvent (e.g., ethyl acetate).

-

Purify the intermediate by column chromatography.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-4-(difluoromethoxy)piperidine in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The 4-(difluoromethoxy)piperidine scaffold is a bioisostere of the 4-hydroxypiperidine and 4-methoxypiperidine moieties, both of which are common in bioactive molecules. The introduction of the difluoromethoxy group offers several potential advantages:

-

Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can block a common site of metabolism and improve the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the piperidine nitrogen, which can alter the compound's ionization state at physiological pH and impact its absorption, distribution, and target engagement.

-

Lipophilicity and Permeability: The difluoromethoxy group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Effects: The stereoelectronic properties of the difluoromethoxy group can influence the conformational preference of the piperidine ring, potentially leading to improved binding to biological targets.

This building block is particularly valuable for the synthesis of novel ligands for central nervous system (CNS) targets, where fine-tuning of physicochemical properties is critical for crossing the blood-brain barrier.

Experimental Protocols for Physicochemical Characterization

To ensure the reliability and reproducibility of data, standardized experimental protocols are essential. The following sections detail authoritative methods for determining the key physicochemical properties of this compound.

Melting Point Determination (USP <741> Method)

The melting range of a crystalline solid provides a crucial indication of its purity. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method.[1]

// Nodes start [label="Dry Sample Under Vacuum"]; step1 [label="Load into Capillary Tube\n(2.5-3.5 mm column height)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Place in Calibrated Melting Point Apparatus"]; step3 [label="Heat to ~5°C below expected MP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Ramp Temperature at 1°C/min"]; step5 [label="Record Onset and Completion of Melt", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Melting Range Determined", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> result; } Caption: Workflow for Melting Point Determination via USP <741>.

Protocol:

-

Sample Preparation: Finely powder the dried sample of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm.[3]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus to a temperature approximately 5°C below the expected melting point.

-

Measurement: Begin heating at a rate of 1°C per minute.

-

Data Recording: Record the temperature at which the substance is first observed to collapse against the side of the tube (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting range.[3]

Aqueous Solubility (Kinetic Shake-Flask Method)

Kinetic solubility is a high-throughput method used in early drug discovery to assess the dissolution of a compound from a DMSO stock solution into an aqueous buffer.[2][4][5][6][7]

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a known volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Separation: Separate any precipitated material by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve.

pKa Determination (Potentiometric Titration)

The pKa is determined by monitoring the pH of a solution of the compound as a titrant is added. For a hydrochloride salt of a base, this involves titrating with a strong base.[8]

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).[8]

-

Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.

-

Data Collection: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is the gold standard for its determination.[9][10][11]

// Nodes start [label="Prepare Pre-saturated\nOctanol and Buffer (pH 7.4)"]; step1 [label="Dissolve Compound in One Phase"]; step2 [label="Combine Phases and Shake\nto Reach Equilibrium (e.g., 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Separate Phases by Centrifugation"]; step4 [label="Quantify Compound Concentration\nin Both Phases (e.g., LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Calculate logP = log([Octanol]/[Aqueous])", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="logP Value Determined", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> result; } Caption: Workflow for logP Determination via the Shake-Flask Method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer at a specific pH, typically 7.4) and vice-versa.

-

Dissolution: Dissolve a known amount of 4-(Difluoromethoxy)piperidine (as the free base) in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol and shake the mixture vigorously for a set time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method like LC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

This compound represents a modern and valuable building block for medicinal chemistry, offering a unique combination of a privileged heterocyclic scaffold with the advantageous properties of a difluoromethoxy group. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on computational predictions, comparative analysis, and established analytical methodologies. By understanding its predicted properties and the authoritative protocols for their determination, researchers and drug development professionals can effectively leverage this compound in the rational design of novel therapeutics with potentially improved ADME profiles. The synthesis and experimental workflows outlined herein are designed to be self-validating, ensuring that the empirical characterization of this and similar molecules is conducted with the highest degree of scientific rigor.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]

- 3. PubChemLite - 4-(difluoromethoxy)piperidine (C6H11F2NO) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1283717-58-7|4-(Difluoromethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemaxon.com [chemaxon.com]

- 7. schrodinger.com [schrodinger.com]

- 8. phytojournal.com [phytojournal.com]

- 9. researchgate.net [researchgate.net]

- 10. chemaxon.com [chemaxon.com]

- 11. 4-(2,4-Difluorophenoxy)piperidine hydrochloride | C11H14ClF2NO | CID 42948943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: The Strategic Incorporation of 4-(Difluoromethoxy)piperidine Hydrochloride in Modern Drug Discovery

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry.[1][2] This is due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.[3] These characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[4] Within the vast landscape of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable substituent.[1][2] It offers a nuanced balance of properties, often serving as a metabolically robust bioisostere for the more common methoxy group, thereby preventing common metabolic pathways like O-demethylation.[2][5]

When this functional group is appended to a piperidine ring—a privileged scaffold ubiquitous in pharmaceuticals—the resulting building block, 4-(Difluoromethoxy)piperidine hydrochloride, becomes a powerful tool for drug designers. This guide provides an in-depth analysis of the physicochemical properties, synthetic applications, and strategic advantages of using this building block to accelerate the development of next-generation therapeutics.

Physicochemical and Pharmacokinetic Impact

The decision to incorporate the 4-(difluoromethoxy)piperidine moiety is driven by its ability to predictably modulate key drug-like properties. Its impact is best understood by comparing it to related, commonly used chemical groups.

Key Advantages:

-